BenchChemオンラインストアへようこそ!

4-(3,5-Difluorophenyl)-4-hydroxy-1-methylpiperidine

Medicinal Chemistry Physicochemical Profiling Fragment-Based Drug Design

4-(3,5-Difluorophenyl)-4-hydroxy-1-methylpiperidine is a synthetic 4-aryl-4-hydroxypiperidine derivative characterized by a 1-methylpiperidin-4-ol core bearing a 3,5-difluorophenyl substituent at the 4-position. It belongs to a class of fluorinated piperidine building blocks frequently employed in medicinal chemistry for lead optimization and structure-activity relationship (SAR) exploration.

Molecular Formula C12H15F2NO
Molecular Weight 227.25 g/mol
Cat. No. B7878994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3,5-Difluorophenyl)-4-hydroxy-1-methylpiperidine
Molecular FormulaC12H15F2NO
Molecular Weight227.25 g/mol
Structural Identifiers
SMILESCN1CCC(CC1)(C2=CC(=CC(=C2)F)F)O
InChIInChI=1S/C12H15F2NO/c1-15-4-2-12(16,3-5-15)9-6-10(13)8-11(14)7-9/h6-8,16H,2-5H2,1H3
InChIKeyVRBYAVKKOBUNGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3,5-Difluorophenyl)-4-hydroxy-1-methylpiperidine (CAS 1198285-72-1): Compound-Class Baseline and Procurement Context


4-(3,5-Difluorophenyl)-4-hydroxy-1-methylpiperidine is a synthetic 4-aryl-4-hydroxypiperidine derivative characterized by a 1-methylpiperidin-4-ol core bearing a 3,5-difluorophenyl substituent at the 4-position [1]. It belongs to a class of fluorinated piperidine building blocks frequently employed in medicinal chemistry for lead optimization and structure-activity relationship (SAR) exploration . Commercial sourcing data indicate that this compound is available from multiple suppliers at research-grade purity (typically 95–97%), with price points for 1g quantities starting from approximately 8668 CNY . Its primary utility lies in its role as a fragment or intermediate amenable to further derivatization, rather than as a standalone bioactive entity.

Why 4-(3,5-Difluorophenyl)-4-hydroxy-1-methylpiperidine Cannot Be Substituted by Other 4-Aryl-4-hydroxypiperidine Analogs Without Experimental Validation


Within the 4-aryl-4-hydroxypiperidine family, seemingly minor modifications to the aryl substitution pattern, the N-alkyl group, or the presence of the tertiary alcohol can produce substantial shifts in physicochemical properties that directly impact downstream synthetic utility, solubility, and biological behavior. For example, altering the fluorine substitution from the 3,5- to the 3,4-positions changes both lipophilicity and electrostatic potential distribution, while complete removal of fluorine (the non-fluorinated phenyl analog) results in markedly different logP and hydrogen-bond acceptor characteristics [1][2]. Procurement decisions that ignore these quantitative property differences risk introducing compounds with divergent reactivity, incompatible solubility profiles, or altered pharmacokinetic starting points in medicinal chemistry campaigns, wasting both synthetic effort and screening resources.

Head-to-Head Quantitative Differentiation of 4-(3,5-Difluorophenyl)-4-hydroxy-1-methylpiperidine from Its Closest Analogs


Lipophilicity (XLogP3-AA) Comparison: 3,5-Difluoro vs. 3,4-Difluoro vs. Non-Fluorinated Phenyl Analogs

The 3,5-difluoro substitution pattern on the 4-phenyl ring confers a distinct lipophilicity profile compared to the 3,4-difluoro regioisomer and the non-fluorinated parent compound. The target compound [1] exhibits a computed XLogP3-AA value of 1.6, while the 3,4-difluoro isomer (CAS 1198286-37-1) and the non-fluorinated 1-methyl-4-phenylpiperidin-4-ol (CAS 4972-68-3) display XLogP3 values of 1.7 and 1.9 [2], respectively. This represents a 0.1–0.3 log unit difference between the target and its closest comparators, which can translate to meaningful shifts in membrane permeability, aqueous solubility, and protein binding in a lead optimization context.

Medicinal Chemistry Physicochemical Profiling Fragment-Based Drug Design

Topological Polar Surface Area (TPSA): 3,5-Difluoro vs. Non-Fluorinated Analog as a Surrogate for Permeability

The topological polar surface area (TPSA) is a key determinant of passive membrane permeability. The target compound, 4-(3,5-difluorophenyl)-4-hydroxy-1-methylpiperidine, has a computed TPSA of 23.5 Ų [1], a value notably lower than the 34.1 Ų calculated for the non-fluorinated 1-methyl-4-phenylpiperidin-4-ol [2]. This 10.6 Ų reduction is directly attributable to the electron-withdrawing, more compact fluorine substituents, which reduce overall polarity. In drug discovery, TPSA values below 60-70 Ų are generally correlated with good oral absorption and CNS penetration, making a TPSA of 23.5 Ų a highly favorable physicochemical starting point.

ADME Prediction Blood-Brain Barrier Permeability Property-Based Design

N-Substituent Bulk and Lipophilicity: N-Methyl (Target) vs. N-Isopropyl Analog as a Selectivity Handle

The N-alkyl group on the piperidine ring serves as a critical vector for modulating steric bulk, basicity, and lipophilicity. The commercially available N-isopropyl analog, 4-(3,5-Difluorophenyl)-4-hydroxy-1-iso-propylpiperidine (CAS 1198287-26-1), provides a direct comparator . The target N-methyl compound has a molecular weight of 227.25 g/mol and an XLogP3-AA of 1.6, whereas the N-isopropyl analog has a higher molecular weight (255.31 g/mol) and is predicted to have a significantly higher logP, likely in the range of 2.3–2.8, based on the additive contribution of two additional methylene groups. This difference creates a distinct property space: the N-methyl compound offers a lower lipophilicity and smaller steric footprint, advantageous for maintaining ligand efficiency, while the N-isopropyl analog provides increased hydrophobic contact for potency gains in lipophilic binding pockets.

Structure-Activity Relationship GPCR Targeting Kinase Inhibitor Design

Hydrogen-Bond Acceptor Count and Fluorine-Mediated Modulation of Metabolic Stability: 3,5-Difluoro vs. 3-Fluoro Analog

The number and position of fluorine atoms on the aryl ring influence hydrogen-bond acceptor capacity and metabolic vulnerability. The target 3,5-difluoro compound contains 4 H-bond acceptors (2 fluorine atoms + 1 oxygen + 1 nitrogen) [1], while the 3-fluoro analog (CAS 75527-38-7) contains 3 H-bond acceptors . The additional fluorine in the target compound provides greater electron-withdrawing character, which can block metabolic oxidation at the 5-position of the phenyl ring—a site susceptible to CYP450-mediated hydroxylation in the mono-fluoro analog. While direct in vitro microsomal stability data are not publicly available for these specific compounds, the principle that 3,5-difluoro substitution confers superior metabolic stability over 3-monofluoro substitution is a well-established class-level inference in medicinal chemistry [2].

Metabolic Stability Cytochrome P450 Fluorine Chemistry

Application Scenarios Where 4-(3,5-Difluorophenyl)-4-hydroxy-1-methylpiperidine Provides Quantifiable Procurement Advantages


CNS-Penetrant Fragment Libraries and Lead Optimization

The combination of low TPSA (23.5 Ų) and moderate lipophilicity (XLogP3-AA 1.6) positions this compound favorably as a fragment for CNS-targeted drug discovery [1]. Compared to the non-fluorinated phenyl analog (TPSA 34.1 Ų, XLogP3 1.9), the 3,5-difluoro substitution provides a superior balance of permeability and solubility, reducing the risk of P-glycoprotein efflux and non-specific tissue binding.

Kinase Inhibitor and GPCR Modulator Scaffold Derivatization

The tertiary alcohol at the 4-position serves as a synthetic handle for etherification, esterification, or elimination, while the N-methyl group maintains basicity for salt formation and target engagement. The availability of the N-isopropyl analog allows systematic SAR exploration of the N-substituent's steric and lipophilic contribution without altering the 3,5-difluorophenyl pharmacophore, enabling rapid property-tuning in hit-to-lead programs.

Metabolic Stability-Critical Chemical Series

In programs where the 4-arylpiperidine core is known to undergo rapid oxidative metabolism, the 3,5-difluoro substitution pattern offers a class-level metabolic blocking advantage over mono-fluoro or non-fluorinated analogs [2]. Procuring this compound over the 3-fluoro analog (CAS 75527-38-7) provides a built-in strategy to attenuate CYP450-mediated clearance at the 5-position without additional synthetic steps.

Fragment Growing with Controlled Lipophilic Efficiency

With an XLogP3-AA of 1.6, this compound is 0.3 log units less lipophilic than the non-fluorinated analog and 0.1 units more polar than the 3,4-difluoro isomer . This incremental difference is critical when optimizing lipophilic ligand efficiency (LLE) and maintaining drug-like property space during fragment growing, making it the preferred choice for projects where every log unit is consequential.

Quote Request

Request a Quote for 4-(3,5-Difluorophenyl)-4-hydroxy-1-methylpiperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.